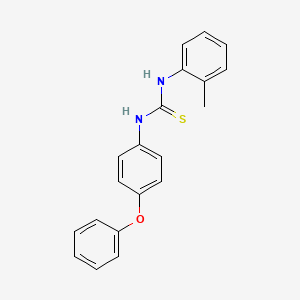![molecular formula C15H15NO5 B5789819 {3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5789819.png)
{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol, also known as NBOMe-MeO or NBOH, is a psychoactive compound that belongs to the phenethylamine class of drugs. It was first synthesized in 2010 by a team of researchers led by David E. Nichols at Purdue University. This compound has gained popularity in recent years due to its potent psychedelic effects and has been used recreationally. However, it also has potential scientific research applications.
Mecanismo De Acción
The exact mechanism of action of {3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol is not fully understood. However, it is known to bind to serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. By binding to this receptor, {3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol can cause alterations in perception and mood.
Biochemical and physiological effects:
The effects of {3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol on the body are similar to those of other psychedelic compounds. It can cause alterations in perception, mood, and cognition. Additionally, it can cause changes in heart rate and blood pressure. It has been shown to have a high affinity for serotonin receptors, which can lead to changes in the release of neurotransmitters such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using {3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol in lab experiments is its high potency. This allows for smaller doses to be used, which can reduce the amount of compound needed for experiments. Additionally, its affinity for serotonin receptors makes it a useful tool for studying the role of these receptors in mental health disorders. However, one limitation is that it has not been extensively studied, and its long-term effects on the body are not well understood.
Direcciones Futuras
There are several future directions for research on {3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol. One area of interest is its potential use in treating mental health disorders such as depression and anxiety. Additionally, further studies are needed to understand its long-term effects on the body. Another area of interest is its potential use in studying the role of serotonin receptors in mental health disorders. Finally, more research is needed to determine the optimal dosage and administration route for {3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol in lab experiments.
Métodos De Síntesis
The synthesis of {3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol involves the reaction of 4-nitrobenzyl bromide with 3-methoxyphenol in the presence of a base. The resulting product is then reduced to the corresponding alcohol using lithium aluminum hydride. The yield of this synthesis method is relatively high, and the compound can be purified using standard techniques.
Aplicaciones Científicas De Investigación
{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol has been studied for its potential use in treating mental health disorders such as depression and anxiety. It has been shown to have a high affinity for serotonin receptors, which are involved in regulating mood. Additionally, it has been found to have anti-inflammatory properties, which could be useful in treating conditions such as arthritis.
Propiedades
IUPAC Name |
[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-20-15-8-12(9-17)4-7-14(15)21-10-11-2-5-13(6-3-11)16(18)19/h2-8,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPJXACODMMHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5789742.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-fluoroaniline](/img/structure/B5789745.png)


![3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B5789763.png)
![2-(3-methylphenoxy)-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B5789766.png)


![3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile](/img/structure/B5789774.png)


![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5789806.png)

